![molecular formula C13H19N3O4 B14419975 ({2-[(Carboxymethyl)amino]ethyl}[2-(pyridin-2-YL)ethyl]amino)acetic acid CAS No. 85892-44-0](/img/structure/B14419975.png)
({2-[(Carboxymethyl)amino]ethyl}[2-(pyridin-2-YL)ethyl]amino)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-[carboxymethyl(2-pyridin-2-ylethyl)amino]ethylamino]acetic acid is a complex organic compound known for its unique structure and versatile applications. This compound is characterized by the presence of a pyridine ring, carboxymethyl groups, and ethylamino linkages, making it a valuable molecule in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[carboxymethyl(2-pyridin-2-ylethyl)amino]ethylamino]acetic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-pyridineethanol with chloroacetic acid to form an intermediate, which is then reacted with ethylenediamine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
2-[2-[carboxymethyl(2-pyridin-2-ylethyl)amino]ethylamino]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and reaction times.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
2-[2-[carboxymethyl(2-pyridin-2-ylethyl)amino]ethylamino]acetic acid has numerous applications in scientific research, including:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a ligand in protein binding studies.
Medicine: It has potential therapeutic applications, including drug development and delivery systems.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-[2-[carboxymethyl(2-pyridin-2-ylethyl)amino]ethylamino]acetic acid involves its interaction with molecular targets, such as enzymes or receptors. The pyridine ring and carboxymethyl groups play crucial roles in binding to these targets, modulating their activity and triggering specific biochemical pathways. The ethylamino linkages contribute to the compound’s stability and solubility, enhancing its effectiveness in various applications.
類似化合物との比較
Similar Compounds
- 2-[2-[carboxymethyl(2-pyridin-2-ylmethyl)amino]ethylamino]acetic acid
- 2-[2-[carboxymethyl(2-pyridin-3-ylethyl)amino]ethylamino]acetic acid
- 2-[2-[carboxymethyl(2-pyridin-4-ylethyl)amino]ethylamino]acetic acid
Uniqueness
Compared to similar compounds, 2-[2-[carboxymethyl(2-pyridin-2-ylethyl)amino]ethylamino]acetic acid stands out due to its specific structural arrangement, which imparts unique chemical and biological properties. The position of the pyridine ring and the nature of the carboxymethyl groups contribute to its distinct reactivity and binding affinity, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
85892-44-0 |
|---|---|
分子式 |
C13H19N3O4 |
分子量 |
281.31 g/mol |
IUPAC名 |
2-[2-[carboxymethyl(2-pyridin-2-ylethyl)amino]ethylamino]acetic acid |
InChI |
InChI=1S/C13H19N3O4/c17-12(18)9-14-6-8-16(10-13(19)20)7-4-11-3-1-2-5-15-11/h1-3,5,14H,4,6-10H2,(H,17,18)(H,19,20) |
InChIキー |
BOHGHGMMPDYWIB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)CCN(CCNCC(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-Dichloro-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B14419896.png)


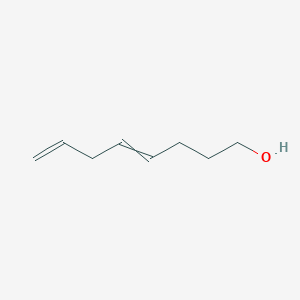
![1-[(Naphthalen-1-yl)methyl]-5-oxo-L-proline](/img/structure/B14419921.png)
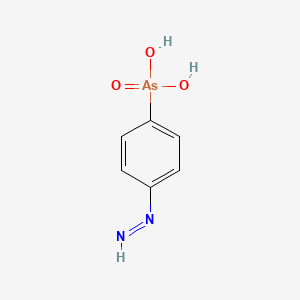
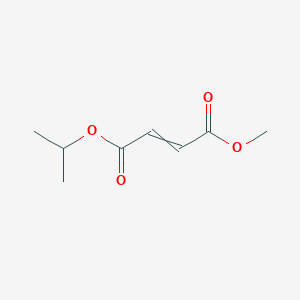
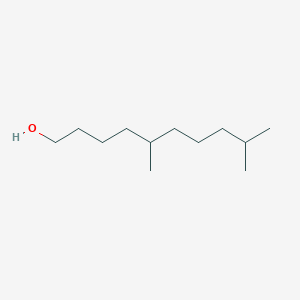
![N-[4-Chloro-2-(2-methylpropanoyl)phenyl]pyridine-4-carboxamide](/img/structure/B14419953.png)
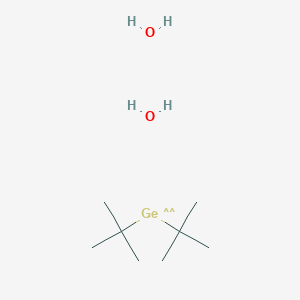
![1-[4-Nitro-2-(trifluoromethyl)phenoxy]naphthalene](/img/structure/B14419955.png)
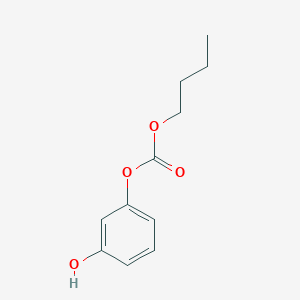

![S-Methyl [3-chloro-4-(phenylsulfanyl)phenyl]carbamothioate](/img/structure/B14419976.png)
